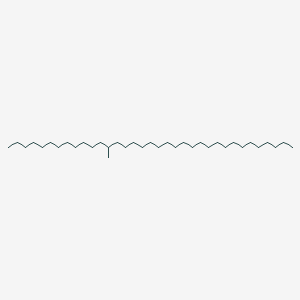
4-(Butan-2-yl)-5,7-dinitro-2-(pentafluoroethyl)-1H-benzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Butan-2-yl)-5,7-dinitro-2-(pentafluoroethyl)-1H-benzimidazole is a complex organic compound characterized by its unique structure, which includes a benzimidazole core substituted with butan-2-yl, dinitro, and pentafluoroethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Butan-2-yl)-5,7-dinitro-2-(pentafluoroethyl)-1H-benzimidazole typically involves multi-step organic reactions. One common approach is to start with the benzimidazole core and introduce the butan-2-yl group through alkylation reactions. The dinitro groups can be introduced via nitration reactions using nitric acid and sulfuric acid as reagents. The pentafluoroethyl group can be added through a nucleophilic substitution reaction using pentafluoroethyl iodide.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and concentration of reagents. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Butan-2-yl)-5,7-dinitro-2-(pentafluoroethyl)-1H-benzimidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro and pentafluoroethyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the nitro or pentafluoroethyl groups.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups can yield 4-(Butan-2-yl)-5,7-diamino-2-(pentafluoroethyl)-1H-benzimidazole.
Applications De Recherche Scientifique
4-(Butan-2-yl)-5,7-dinitro-2-(pentafluoroethyl)-1H-benzimidazole has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and potential drug development.
Medicine: Research is ongoing to explore its potential as an antimicrobial or anticancer agent.
Industry: It can be used in the development of advanced materials, such as polymers with specific properties.
Mécanisme D'action
The mechanism of action of 4-(Butan-2-yl)-5,7-dinitro-2-(pentafluoroethyl)-1H-benzimidazole involves its interaction with molecular targets such as enzymes or receptors. The nitro groups can participate in redox reactions, while the pentafluoroethyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes. The butan-2-yl group may contribute to the compound’s overall stability and bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(Butan-2-yl)-5,7-dinitro-2-(trifluoroethyl)-1H-benzimidazole
- 4-(Butan-2-yl)-5,7-dinitro-2-(pentafluoropropyl)-1H-benzimidazole
- 4-(Butan-2-yl)-5,7-dinitro-2-(pentafluoromethyl)-1H-benzimidazole
Uniqueness
4-(Butan-2-yl)-5,7-dinitro-2-(pentafluoroethyl)-1H-benzimidazole is unique due to the presence of the pentafluoroethyl group, which imparts distinct chemical and physical properties compared to similar compounds. This group enhances the compound’s stability and reactivity, making it suitable for specific applications in research and industry.
Propriétés
Numéro CAS |
60167-96-6 |
|---|---|
Formule moléculaire |
C13H11F5N4O4 |
Poids moléculaire |
382.24 g/mol |
Nom IUPAC |
7-butan-2-yl-4,6-dinitro-2-(1,1,2,2,2-pentafluoroethyl)-1H-benzimidazole |
InChI |
InChI=1S/C13H11F5N4O4/c1-3-5(2)8-6(21(23)24)4-7(22(25)26)9-10(8)20-11(19-9)12(14,15)13(16,17)18/h4-5H,3H2,1-2H3,(H,19,20) |
Clé InChI |
WSOLUNIYZHRUDI-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)C1=C2C(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])N=C(N2)C(C(F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(1H-Indol-3-yl)acetyl]-L-serine](/img/structure/B14619134.png)
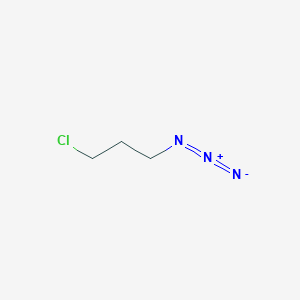
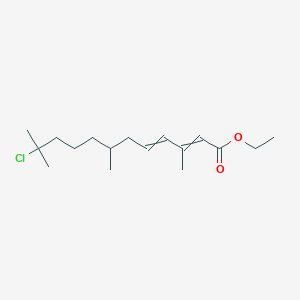
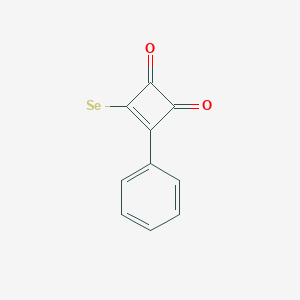
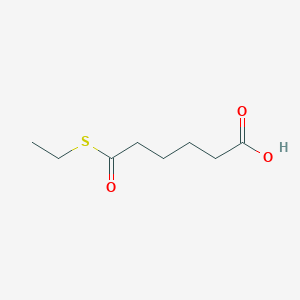
![Thieno[3,2-c][1,2]oxazole](/img/structure/B14619165.png)

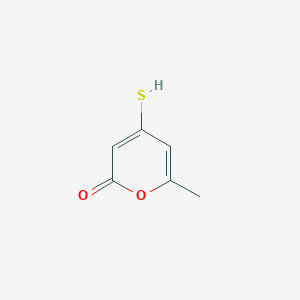
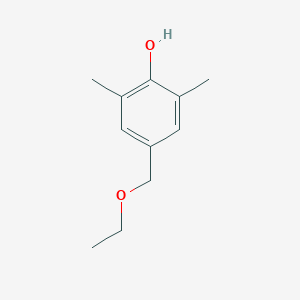
![Pyrido[2,3-e]-1,2,4-triazine, 3-hydrazino-3,4-dihydro-3-(methylthio)-](/img/structure/B14619195.png)
![{[1-(Prop-2-en-1-yl)-1H-indol-3-yl]sulfanyl}acetonitrile](/img/structure/B14619203.png)

![4-[(Butan-2-yl)amino]pent-3-en-2-one](/img/structure/B14619214.png)
